Cas no 29329-61-1 (Urea,N-[4-(phenylamino)phenyl]-)
29329-61-1 structure
Product Name:Urea,N-[4-(phenylamino)phenyl]-
CAS No:29329-61-1
MF:C13H13N3O
MW:227.261822462082
CID:282943
PubChem ID:229942
Update Time:2025-04-19
Urea,N-[4-(phenylamino)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Urea,N-[4-(phenylamino)phenyl]-
- (4-anilinophenyl)urea
- SMR000393700
- 1-[4-(phenylamino)phenyl]urea
- CHEMBL1454784
- HMS2770G09
- DTXSID60282067
- MLS000738024
- NSC-24035
- NSC24035
- 29329-61-1
-
- Inchi: 1S/C13H13N3O/c14-13(17)16-12-8-6-11(7-9-12)15-10-4-2-1-3-5-10/h1-9,15H,(H3,14,16,17)
- InChI Key: IXJAPUJTRAMLQN-UHFFFAOYSA-N
- SMILES: O=C(N)NC1C=CC(=CC=1)NC1C=CC=CC=1
Computed Properties
- Exact Mass: 227.10599
- Monoisotopic Mass: 227.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- PSA: 67.15
Urea,N-[4-(phenylamino)phenyl]- Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
29329-61-1 (Urea,N-[4-(phenylamino)phenyl]-) Related Products
- 64-10-8(phenylurea)
- 21492-80-8((4-Amino-phenyl)-urea)
- 1007-36-9(1-Methyl-3-phenylurea)
- 4550-72-5(NSC 15364)
- 25711-72-2((3-aminophenyl)urea)
- 102-07-8(1,3-Diphenylurea)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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